4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide
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Overview
Description
4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide is a complex organic compound with the molecular formula C21H20N2O4S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase IX, which is involved in pH regulation in cancer cells, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Known for its use in organic synthesis.
4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: Another sulfonamide derivative with potential biological activities.
Uniqueness
4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable imine bonds and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)22-23-26(24,25)20-14-10-17(2)11-15-20/h3-15,23H,1-2H3/b22-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLLNCZVEVYHMM-QURGRASLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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